molecular formula C26H33FN4O3S B1683886 Lcl-161 CAS No. 1005342-46-0

Lcl-161

Cat. No. B1683886
M. Wt: 500.6 g/mol
InChI Key: UFPFGVNKHCLJJO-SSKFGXFMSA-N
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Description

LCL-161 is a small molecule second mitochondrial activator of caspase (SMAC) mimetic . It potently binds to and inhibits multiple IAPs (i.e. XIAP, c-IAP) . It is used for scientific research .


Molecular Structure Analysis

LCL-161 has a molecular formula of C26H33FN4O3S . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .


Chemical Reactions Analysis

LCL-161 is a SMAC mimetic that binds to cIAP1 and cIAP2 (members of the inhibitors of apoptosis family of proteins, often upregulated in many cancers) and initiates their destruction .


Physical And Chemical Properties Analysis

LCL-161 has a molecular weight of 500.63 . It has a density of 1.2±0.1 g/cm3, a boiling point of 713.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .

Scientific Research Applications

Antitumor Activity in Hematological Malignancies

LCL-161, identified as a small molecule second mitochondrial activator of caspase (SMAC) mimetic, has shown potential in the treatment of hematological malignancies. In a study focused on aggressive MYC-driven lymphoma, LCL-161 exhibited notable effects on inhibitor of apoptosis proteins (IAPs), leading to altered signaling through the NFκB pathway and enhanced TNF production, thereby sensitizing cells to apoptosis mediated by the extrinsic pathway. However, it was also observed that LCL-161 treatment could inadvertently accelerate disease progression and increase susceptibility to endotoxic shock, highlighting the complexity of its therapeutic applications (West et al., 2016).

Applications in Resistant B-cell Lymphoma

LCL-161 has also been investigated for its antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma. Studies have shown that LCL-161 can effectively reduce the survival of cancer cells in these models. It was found to decrease levels of inhibitor of apoptosis (IAP) proteins in a dose-dependent manner and enhance the antitumor effect of cytotoxic chemotherapy. This research supports the potential of LCL-161 as a novel antilymphoma agent, especially in cases where resistance to conventional therapies like rituximab is observed (Runckel et al., 2018).

Safety And Hazards

LCL-161 is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future directions include combination studies with hypomethylating agents and JAK inhibitors for patients with myeloid malignancies .

Relevant Papers

  • "The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma" .
  • "Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis" .

properties

IUPAC Name

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPFGVNKHCLJJO-SSKFGXFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025866
Record name (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide

CAS RN

1005342-46-0
Record name LCL-161
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LCL-161
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LCL-161
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
551
Citations
BM Craver, TK Nguyen, J Nguyen, H Nguyen… - … hematology & oncology, 2020 - Springer
… To investigate the effect of the SMAC mimetic LCL-161 in vitro, we utilized murine and … LCL-161 in vivo, we treated a JAK2 V617F –driven mouse model of MPN with LCL-161 then …
Number of citations: 15 link.springer.com
AC West, BP Martin, DA Andrews, SJ Hogg, A Banerjee… - Oncogenesis, 2016 - nature.com
… LCL-161 to augment an apoptotic response to exogenous TNFα. Eμ-Myc cells were treated with LCL-161 … Neither TNFα alone, nor the addition of TNFα to LCL-161 resulted in apoptosis …
Number of citations: 38 www.nature.com
K Runckel, MJ Barth, C Mavis, JJ Gu… - Blood …, 2018 - ashpublications.org
… To simulate lymphoma-salvage chemotherapy and based on the synergy observed between LCL-161 with gemcitabine and LCL-161 with vincristine, we selected the RGV regimen. …
Number of citations: 24 ashpublications.org
N Nakano, K Fukuda, E Tashiro… - The Journal of …, 2022 - academic.oup.com
… Next, we synthesized hybrid compounds of platanic acid and LCL-161, which reportedly shows a high affinity for cIAP, one of E3 ubiquitin ligases. Among these compounds, HK24 …
Number of citations: 2 academic.oup.com
V Granqvist, C Holmgren, C Larsson - Experimental and Molecular …, 2022 - Elsevier
… With this study, we sought to further characterize the changes elicited by the TRAIL and LCL-161 in MCF-7 cells. We discovered that the combination of LCL-161 and TRAIL, instead of …
Number of citations: 1 www.sciencedirect.com
K Runckel, C Mavis, J Skitzki, MS Czuczman… - Blood, 2012 - Elsevier
… , LCL-161 has … , LCL-161 exhibits significant cytotoxic activity against RRCLs suggesting an ability to antagonize IAP proteins. This data supports the continued investigation of LCL-161 …
Number of citations: 2 www.sciencedirect.com
KL Runckel, J Skitzki, F Hernandez, MS Czuczman - Blood, 2014 - Elsevier
… However, the IAP inhibitor LCL-161 can disrupt this resistance … In addition, LCL-161 can improve the anti-tumor activity of … Our data supports the continued investigation of LCL-161 as a …
Number of citations: 2 www.sciencedirect.com
T Lomphithak, P Jaikla, A Sae-Fung, S Sonkaew… - Nutrients, 2023 - mdpi.com
… or kaempferol with Smac mimetic LCL-161, we employed … 8B) with Smac mimetic LCL-161 led to an increase in pMLKL … or kaempferol with Smac mimetic LCL-161 in both RMCCA-1 …
Number of citations: 2 www.mdpi.com
RC Brands, F Herbst, S Hartmann, A Seher… - Clinical oral …, 2016 - Springer
… LCL-161 is a potent inhibitor of cIAP1 and XIAP that initiates their destruction and induces apoptosis via caspase activation [15]. Promising results from a combination of inhibition of …
Number of citations: 23 link.springer.com
A Tian, GS Wilson, S Lie, G Wu, Z Hu, L Hebbard… - Cancer Letters, 2014 - Elsevier
… of drug toxicity and not the direct action of LCL-161 on IAPs. We therefore next determined … effect of paclitaxel with significant inhibition of the LCL-161 target cIAP-1 and no significant …
Number of citations: 48 www.sciencedirect.com

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